molecular formula C12H17NO3S B2931120 Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate CAS No. 1251603-84-5

Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate

Cat. No.: B2931120
CAS No.: 1251603-84-5
M. Wt: 255.33
InChI Key: UKACRUMPXJYIHV-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate is a synthetic organic compound featuring a thiophene heterocycle, an ethylamino linker, and a 4-oxobutanoate ethyl ester moiety. Its structure integrates a sulfur-containing aromatic system (thiophen-3-yl) connected via a two-carbon ethylamine chain to a ketone-bearing butanoate ester.

The compound’s synthesis likely involves a multi-step route, starting with the functionalization of thiophene-3-ethanol, followed by amination with ethyl 4-oxobutanoate or a precursor.

Properties

IUPAC Name

ethyl 4-oxo-4-(2-thiophen-3-ylethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-2-16-12(15)4-3-11(14)13-7-5-10-6-8-17-9-10/h6,8-9H,2-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKACRUMPXJYIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. These methods may utilize automated reactors and continuous flow systems to optimize reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammation and pain pathways, leading to their potential use as anti-inflammatory and analgesic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate can be contextualized against related esters and heterocyclic derivatives. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of this compound and Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Reactivity/Applications
This compound ~269.35 (calculated) Thiophen-3-yl, ethylamino, ketone Moderate polarity (soluble in DMSO, methanol) Potential kinase inhibitor; PAR modulator
Ethyl 3-oxo-4-phenylbutanoate 206.24 Phenyl, ketone Insoluble in water; soluble in ethanol, ether Pharmaceutical intermediate (e.g., anticonvulsant synthesis)
Ethyl 4-oxo-4-((2-(furan-2-yl)ethyl)amino)butanoate (hypothetical) ~253.29 (calculated) Furan-2-yl, ethylamino, ketone Higher polarity (soluble in acetone) Electron-deficient systems for catalysis
Ethyl 4-(2-phenylethylamino)-4-oxobutanoate ~249.30 (calculated) Phenyl, ethylamino, ketone Low water solubility Bioactive scaffold for CNS-targeting agents

Key Observations :

Thiophene vs. Phenyl Substituents: The thiophene ring in the target compound introduces sulfur-based resonance effects, enhancing electron delocalization compared to the phenyl group in Ethyl 3-oxo-4-phenylbutanoate. This may improve binding affinity to metalloenzymes or aromatic receptors . Thiophene’s lower aromaticity (compared to benzene) could reduce metabolic degradation, increasing bioavailability in vivo.

The amine moiety enables hydrogen bonding, making the compound a candidate for targeting polar active sites in enzymes.

Ketone Functionality: The 4-oxo group in both the target compound and Ethyl 3-oxo-4-phenylbutanoate allows for keto-enol tautomerism, facilitating nucleophilic reactions or chelation with metal ions.

Heterocyclic Variations :

  • Replacing thiophene with furan (as in the hypothetical analog) would increase oxygen’s electronegative influence, altering electronic density and reactivity pathways.

Biological Activity

Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the available data on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C12H15NO3S\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{3}\text{S}

This compound features a thiophene ring, which is known for its biological activity, and an amino butanoate moiety that may contribute to its pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in disease pathways. For instance, derivatives of butanoic acid esters have been shown to inhibit HIV protease and other enzyme targets crucial for viral replication . This suggests that the compound could be a candidate for further investigation in antiviral drug development.

Cellular Studies

In vitro studies have demonstrated that related compounds exhibit significant activity against cancer cell lines. For example, compounds with similar structures have been tested for their effects on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. These studies indicated that certain derivatives did not induce cytotoxic effects at concentrations up to 25 µM, suggesting a favorable safety profile while retaining potential therapeutic efficacy .

Structure-Activity Relationships (SAR)

The SAR of this compound has been investigated to identify functional groups that enhance biological activity. Key findings include:

  • Thiophene Substitution : The presence of the thiophene ring has been linked to increased potency against specific targets.
  • Amino Group Modifications : Variations in the amino group structure can significantly alter the compound's interaction with biological targets, influencing both efficacy and selectivity .

Case Studies

  • Antiviral Activity : A study focused on the synthesis of related compounds found that certain derivatives exhibited promising antiviral properties by inhibiting viral replication mechanisms. The structural modifications around the butanoate moiety were critical in enhancing activity against HIV protease .
  • Cancer Cell Line Testing : In another study, several derivatives were tested against various cancer cell lines. The results indicated that modifications to the thiophene substitution pattern could lead to improved selectivity and potency against specific cancer types, highlighting the importance of tailored synthesis in drug development .

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